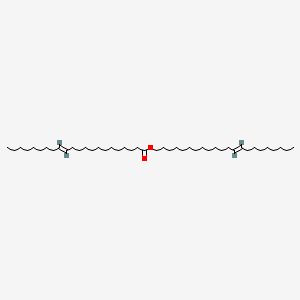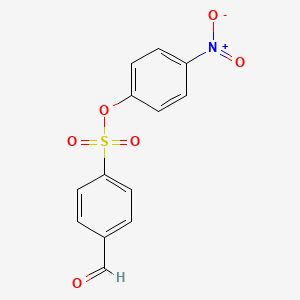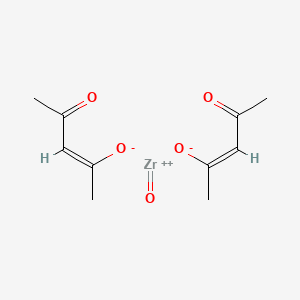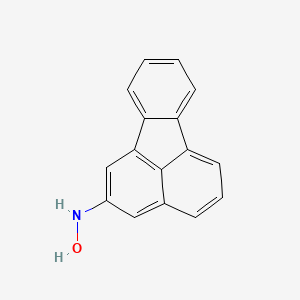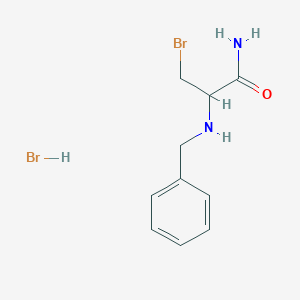
2-(Benzylamino)-3-bromopropanamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-3-bromopropanamide;hydrobromide is a chemical compound that features a benzylamino group attached to a bromopropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-bromopropanamide;hydrobromide typically involves the reaction of benzylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of the 3-bromopropanoyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-3-bromopropanamide;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
2-(Benzylamino)-3-bromopropanamide;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of benzylamino derivatives with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-3-bromopropanamide;hydrobromide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds are structurally similar and have been studied for their potential as multifunctional anti-Alzheimer agents.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is designed for multi-target therapy for diseases like diabetes and Alzheimer’s.
Uniqueness
2-(Benzylamino)-3-bromopropanamide;hydrobromide is unique due to its specific bromopropanamide backbone, which imparts distinct reactivity and interaction profiles compared to other benzylamino derivatives. This uniqueness makes it a valuable compound for targeted synthesis and medicinal applications.
Propriétés
Numéro CAS |
6265-96-9 |
|---|---|
Formule moléculaire |
C10H14Br2N2O |
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
2-(benzylamino)-3-bromopropanamide;hydrobromide |
InChI |
InChI=1S/C10H13BrN2O.BrH/c11-6-9(10(12)14)13-7-8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H2,12,14);1H |
Clé InChI |
FMLSFODTAALBFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(CBr)C(=O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
